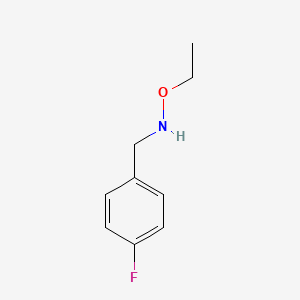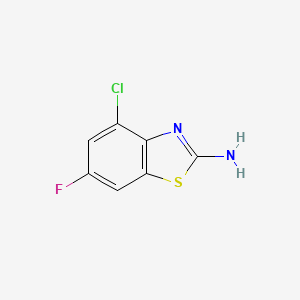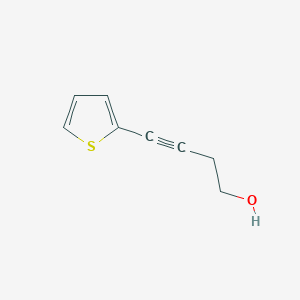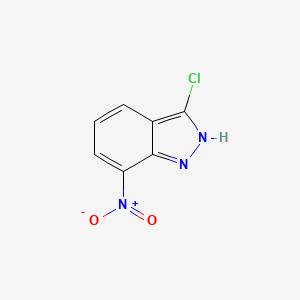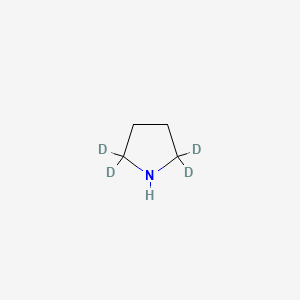
4-Chlor-2-(Pyrrolidin-1-yl)pyrimidin
Übersicht
Beschreibung
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a pyrrolidinyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Biology: Employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: Utilized in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include 4-chloro-2-(pyrrolidin-1-yl)pyrimidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves the binding of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in proteins, affecting their conformation and activity .
Cellular Effects
The effects of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression. These interactions result in a cascade of molecular events that ultimately influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity. These findings highlight the importance of dose optimization in preclinical studies involving 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine .
Metabolic Pathways
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy metabolism .
Transport and Distribution
The transport and distribution of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells. Once inside the cells, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and efficacy of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine in biological systems .
Subcellular Localization
The subcellular localization of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. For example, phosphorylation or acetylation of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can direct it to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is essential for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrrolidine under suitable conditions. One common method includes heating 2-chloropyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide in ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
- 4-(Pyrrolidin-1-yl)benzonitrile
- Pyrrolidine-2,5-diones
Comparison: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is unique due to the specific positioning of the chloro and pyrrolidinyl groups on the pyrimidine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. For instance, the presence of the chloro group at the 4-position can influence the compound’s ability to undergo nucleophilic substitution reactions more readily than similar compounds without this substitution .
Eigenschaften
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLJJVGPLBMEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440694 | |
| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33852-01-6 | |
| Record name | 4-Chloro-2-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33852-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
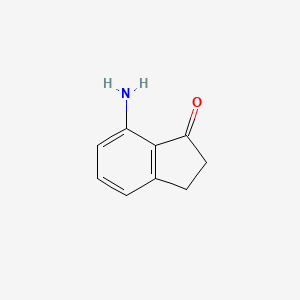
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365310.png)
![4-(9-fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365311.png)

